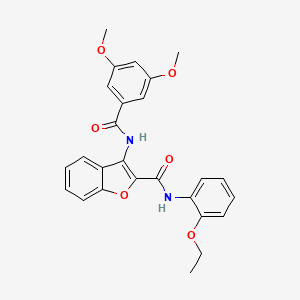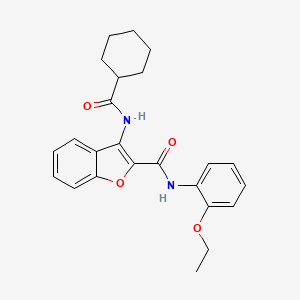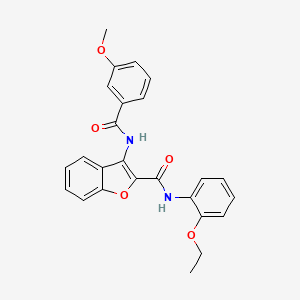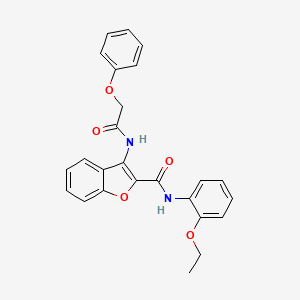
3-(3,5-dimethoxybenzamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxybenzamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (DBEC) is an organic compound belonging to the benzamides class of compounds. It is also known as 3-(3,5-dimethoxybenzamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide and is a derivative of benzofuran. This compound has been studied for its potential medicinal properties, and has been found to have a wide range of applications.
Mécanisme D'action
The mechanism of action of DBEC is not fully understood but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory substances, and its inhibition leads to the reduction of inflammation. Additionally, DBEC has been found to have anti-tumor properties, and it is believed to inhibit the growth of cancer cells by blocking the action of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBEC are not yet fully understood. However, studies have shown that DBEC has anti-inflammatory, anti-tumor, and antioxidant properties. It has also been found to have a protective effect against oxidative damage and to reduce the risk of cardiovascular diseases. Additionally, DBEC has been found to have neuroprotective effects, and to reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DBEC for laboratory experiments include its low cost and its wide range of applications. Additionally, DBEC is relatively easy to synthesize and is not toxic, making it an ideal compound for laboratory experiments. The main limitation of DBEC is that its mechanism of action is not fully understood and further research is needed to fully understand its potential therapeutic effects.
Orientations Futures
Future research should focus on further understanding the mechanism of action of DBEC and its potential therapeutic effects. Additionally, further studies should be conducted to investigate the potential of DBEC as an anti-inflammatory and anti-tumor agent, and to determine its potential use in the treatment of cardiovascular diseases and neurodegenerative diseases. Finally, further research should be conducted to explore the potential of DBEC as an antioxidant and to investigate its potential to reduce oxidative damage.
Méthodes De Synthèse
The synthesis of DBEC is achieved by the reaction of 3,5-dimethoxybenzamide and 2-ethoxyphenylbenzofuran-2-carboxylic acid in the presence of sodium hydroxide. The reaction is performed in a solvent such as ethanol or water at a temperature of between 70 and 80°C. The reaction is complete after a few hours and the product is isolated by filtration.
Applications De Recherche Scientifique
DBEC has been studied for its potential medicinal properties and has been found to have a wide range of applications. It has been used in the treatment of cancer, as an anti-inflammatory, and as an anti-tumor agent. It has also been studied for its potential use in the treatment of cardiovascular diseases, and as an antioxidant. Furthermore, DBEC has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Propriétés
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-4-33-22-12-8-6-10-20(22)27-26(30)24-23(19-9-5-7-11-21(19)34-24)28-25(29)16-13-17(31-2)15-18(14-16)32-3/h5-15H,4H2,1-3H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUFQIQJWYYWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethoxybenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490239.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6490258.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![3-(3,4-dimethylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6490273.png)
![N-(2-fluorophenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6490275.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)




![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)

